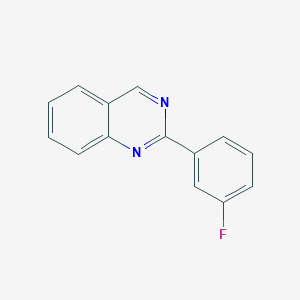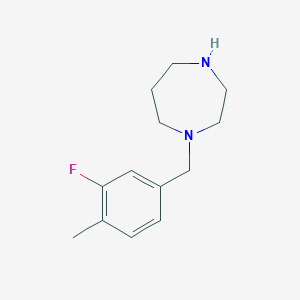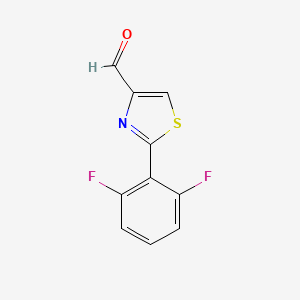![molecular formula C15H15NO B11884327 2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
2-ethyl-4-methoxy-1H-benzo[f]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-4-methoxy-1H-benzo[f]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its fused benzene and pyrrole rings, with an ethyl group at the second position and a methoxy group at the fourth position on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methoxy-1H-benzo[f]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-bromo-4-methoxy-3-methylbenzene diazonium chloride, a Japp-Klingemann coupling reaction with 2-formylcyclohexanone can be employed to form the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-4-methoxy-1H-benzo[f]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-ethyl-4-methoxy-1H-benzo[f]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound can be explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[f]indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-4-methoxy-1H-benzo[f]indole
- 2-ethyl-5-methoxy-1H-benzo[f]indole
- 2-ethyl-4-methoxy-1H-indole
Uniqueness
2-ethyl-4-methoxy-1H-benzo[f]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups at specific positions on the indole ring can enhance its interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-ethyl-4-methoxy-1H-benzo[f]indole |
InChI |
InChI=1S/C15H15NO/c1-3-11-9-13-14(16-11)8-10-6-4-5-7-12(10)15(13)17-2/h4-9,16H,3H2,1-2H3 |
Clé InChI |
IFPNHAGNJLDZFF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C3=CC=CC=C3C=C2N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)
